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Compound of Interest

Compound Name: 1-Fluoro-2-nitrobenzene

Cat. No.: B031998

An In-depth Technical Guide to the Electronic Properties and Reactivity of 1-Fluoro-2-
nitrobenzene

Abstract

1-Fluoro-2-nitrobenzene (CAS No: 1493-27-2) is a critical chemical intermediate in the
synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical
and agrochemical industries.[1] Its unique molecular structure, featuring a fluorine atom and a
nitro group positioned ortho to each other on a benzene ring, imparts distinct electronic
properties and a high degree of reactivity.[1] The potent electron-withdrawing nature of the nitro
group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr),
making the fluorine atom an excellent leaving group.[1][2] This guide provides a comprehensive
overview of the electronic characteristics, spectroscopic data, and key reactive pathways of 1-
fluoro-2-nitrobenzene, supplemented with detailed experimental protocols and mechanistic
diagrams to serve as a technical resource for researchers, scientists, and professionals in drug
development.

Electronic and Physical Properties

The electronic landscape of 1-fluoro-2-nitrobenzene is dominated by the strong inductive and
resonance effects of the nitro group, which polarizes the molecule and influences its physical
properties. This polarization is reflected in its significant dipole moment. The quantitative
physical and electronic properties are summarized in the table below.
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Table 1: Physical and Electronic Properties of 1-Fluoro-2-nitrobenzene

Property Value Reference
Molecular Formula CeHaFNO2 [11[3]
Molecular Weight 141.10 g/mol [4]
Appearance Clear to slight yellow liquid [1114]
Density 1.338 g/mL at 25 °C [5]

Melting Point -9to-6 °C [5]

Boiling Point 116 °C at 22 mmHg [5]
Refractive Index (n20/D) 1.532 [6]

Dipole Moment 4.60D [7]

Electron Affinity (EA) 1.08 £ 0.10 eV [8]

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of 1-fluoro-2-nitrobenzene.
Data from NMR, IR, and mass spectrometry provide a detailed fingerprint of its molecular
structure.

Table 2: Spectroscopic Data for 1-Fluoro-2-nitrobenzene
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Technique Data Highlights Reference

Chemical shifts (ppm) are
observed around 8.06, 7.65,

1H NMR and in the 7.18-7.44 range, 9]
corresponding to the aromatic

protons.

Data available in spectral
13C NMR [4]
databases.

Data available in spectral
F NMR [10]
databases.

Spectra show characteristic
IR Spectroscopy absorption bands for C-F, C- [41[11]
NOz, and aromatic C-H bonds.

Molecular lon (M+): m/z 141.
Mass Spectrometry (EI) Key fragments observed at m/z  [4][11]
95 and 75.

Reactivity and Key Transformations

The reactivity of 1-fluoro-2-nitrobenzene is primarily characterized by two key
transformations: nucleophilic aromatic substitution at the fluorine-bearing carbon and the
reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

1-Fluoro-2-nitrobenzene is highly susceptible to nucleophilic aromatic substitution. The strong
electron-withdrawing nitro group deactivates the ring for electrophilic attack but strongly
activates it for nucleophilic attack, particularly at the ortho and para positions.[1][2] This
activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex,
which is formed during the rate-determining step.[12][13] The high electronegativity of the
fluorine atom further enhances this effect through induction and serves as an excellent leaving
group, a characteristic that distinguishes SNAr from aliphatic substitutions (SN1/SN2).[12]
Consequently, the rate of nucleophilic substitution on ortho-fluoronitrobenzene is greater than
that of its para-isomer due to the pronounced inductive effect at the closer ortho position.[2]
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Mechanism of Nucleophilic Aromatic Substitution (SNA).

Reduction of the Nitro Group

The reduction of the nitro group in 1-fluoro-2-nitrobenzene to an amino group is a
fundamental transformation, yielding 2-fluoroaniline. This product is a valuable intermediate for
synthesizing fluorine-containing pharmaceuticals and dyes.[14] This conversion can be
achieved through various methods, including catalytic hydrogenation (e.g., using Raney Nickel
or Pd/C) or with metal-acid systems (e.g., Fe in acid).[15] The choice of reducing agent is
crucial to ensure high chemoselectivity and to avoid undesirable side reactions like
dehalogenation.
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1. Combine Reactants
(Substrate, Piperidine, K2COs in DMF)

2. Heat Reaction
(80°C for 12h)

3. Monitor
(via TLC)

4. Quench & Extract
(H20, Ethyl Acetate)

:

5. Wash & Dry
(Brine, Naz2S0a)

6. Concentrate
(Rotary Evaporation)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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